Cxcr2-IN-1

Vue d'ensemble

Description

CXCR2-IN-1 is a potent, selective antagonist of the CXC chemokine receptor 2 (CXCR2), a G protein-coupled receptor involved in neutrophil activation and inflammatory responses. Key characteristics include:

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de CXCR2-IN-1 implique généralement plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour améliorer l'affinité et la sélectivité du composé pour CXCR2. Les voies de synthèse courantes impliquent :

Formation de la structure de base : Cette étape implique souvent des réactions de cyclisation dans des conditions contrôlées.

Modifications de groupes fonctionnels : Ces étapes peuvent inclure des réactions d'halogénation, d'alkylation ou d'acylation pour introduire des groupes fonctionnels spécifiques qui améliorent l'activité du composé.

Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle des procédures de synthèse en laboratoire. Cela nécessite l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour réaliser une production à grande échelle efficace .

Analyse Des Réactions Chimiques

Mechanism of Action and Receptor Interactions

CXCR2-IN-1 inhibits CXCR2 by binding to its extracellular or transmembrane domains, preventing activation by endogenous ligands like CXCL1, CXCL8 (IL-8), and MIF . Key mechanistic insights include:

- Competitive Antagonism : this compound blocks ligand binding (e.g., CXCL8 with CXCR2 dissociation constant ) , reducing downstream signaling.

- Receptor Desensitization : Unlike agonists, this compound does not induce receptor phosphorylation at Ser³⁴²/³⁴⁶/³⁴⁷/³⁴⁸ residues , avoiding internalization and maintaining surface receptor density.

- G Protein Decoupling : Prevents Gαᵢ activation, suppressing phospholipase C-β (PLC-β)-mediated calcium flux and phosphoinositide hydrolysis .

Signaling Pathway Disruption

This compound modulates critical pathways associated with CXCR2 activity:

Structural and Binding Insights

While the exact chemical structure of this compound is undisclosed, its pharmacological profile suggests:

- Selectivity : Exhibits >100-fold selectivity for CXCR2 over CXCR1 , avoiding cross-reactivity with closely related receptors.

- Central Penetration : Optimized for blood-brain barrier permeability, enabling potential CNS applications .

Pharmacological Comparisons

This compound outperforms other CXCR2 antagonists in preclinical models:

Research Gaps and Limitations

- Chemical Synthesis : No published data on synthetic routes, stereochemistry, or stability.

- Metabolic Pathways : Hepatic clearance and CYP450 interactions remain uncharacterized.

- In Vivo Specificity : Limited evidence for off-target effects on related GPCRs (e.g., CCR5 or CXCR3) .

Key Citations

Applications De Recherche Scientifique

Cancer Treatment

Cxcr2-IN-1 has shown promise in cancer therapy by inhibiting tumor growth and metastasis. Studies indicate that CXCR2 plays a critical role in tumor-associated processes such as angiogenesis, invasion, and chemoresistance. Inhibition of CXCR2 has been linked to decreased tumor cell proliferation and increased apoptosis in various cancer models, including breast cancer and pancreatic cancer .

Case Study: Breast Cancer

In preclinical models, the knockout of the CXCR2 gene in host cells led to significant inhibition of tumor growth and enhanced sensitivity to chemotherapy . Additionally, elevated CXCR2 expression correlates with poor prognosis in solid tumors, suggesting that targeting this receptor could improve treatment outcomes.

Inflammatory Diseases

This compound is being investigated for its potential in treating chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. Research indicates that CXCR2 antagonists can reduce neutrophil infiltration and associated tissue damage in these diseases .

Case Study: Chronic Obstructive Pulmonary Disease

In animal models of COPD, the use of CXCR2 inhibitors resulted in decreased mucus secretion and reduced airway inflammation, highlighting the therapeutic potential of this compound in managing respiratory diseases .

Neurological Disorders

Recent studies suggest that CXCR2 may be involved in neuroinflammatory processes. The inhibition of CXCR2 has been shown to protect against neurodegeneration in models of multiple sclerosis and other central nervous system (CNS) disorders .

Case Study: Experimental Autoimmune Encephalomyelitis

Targeted deletion of CXCR2 in oligodendrocytes improved remyelination following induced experimental autoimmune encephalomyelitis, indicating that this compound could serve as a therapeutic agent for demyelinating diseases .

Data Tables

Mécanisme D'action

CXCR2-IN-1 exerts its effects by binding to the CXCR2 receptor and inhibiting its activation. This prevents the receptor from interacting with its ligands, such as CXCL8 (interleukin-8), thereby blocking downstream signaling pathways. The inhibition of CXCR2 leads to reduced chemotaxis of neutrophils and other immune cells, which in turn decreases inflammation and tumor progression. The molecular targets and pathways involved include the G-protein signaling cascade and the regulation of actin cytoskeleton dynamics .

Comparaison Avec Des Composés Similaires

Comparison with Similar CXCR-Targeting Compounds

SCH 563705

- Target : Dual CXCR1/CXCR2 antagonist (IC50 = 1.3 nM for CXCR2; 7.3 nM for CXCR1) .

- Selectivity : Higher affinity for CXCR2 (Ki = 1 nM) than CXCR1 (Ki = 3 nM) .

- Clinical Status : Preclinical or early-stage development .

AZD-5069

- Target : Selective CXCR2 antagonist .

- Potency : Described as "potent," though exact IC50 values are unspecified in available data.

- CNS Penetration: No evidence of CNS activity; developed for peripheral conditions like chronic obstructive pulmonary disease (COPD) .

- Applications : Reduces neutrophil migration in COPD patients .

- Clinical Status : Advanced to clinical trials for respiratory diseases .

Danirixin (GSK1325756)

- Target : CXCR2 antagonist .

- Potency : Comparable to CXCR2-IN-1 but lacks published pIC50 or IC50 values in the evidence.

- CNS Penetration: Not reported; designed for systemic inflammation.

- Applications : Focus on COPD and rheumatoid arthritis .

- Clinical Status : Phase II trials completed .

LY2510924

- Target : CXCR4 antagonist (IC50 = 0.079 nM) .

- Selectivity : Highly selective for CXCR4 over CXCR2, making it unsuitable for CXCR2-specific applications .

- Applications : Oncology (blocks CXCR4/SDF-1 interactions in cancer metastasis) .

Comparative Analysis Table

Key Differentiators of this compound

CNS Activity : Unique among CXCR2 antagonists for its brain penetrance, enabling study of neuroinflammatory diseases like multiple sclerosis .

Potency : Higher reported potency (pIC50 = 9.3) compared to SCH 563705 (IC50 = 1.3 nM) .

Selectivity : Unlike dual CXCR1/2 inhibitors (e.g., SCH 563705), this compound avoids off-target effects on CXCR1, which may reduce adverse immune responses .

Limitations and Contradictions

- Discrepancy in Target Classification : One source erroneously labels this compound as a "CXCR2 agonist" , conflicting with all other evidence confirming its antagonist activity .

- Lack of Clinical Data : While AZD-5069 and Danirixin have advanced to clinical trials, this compound remains in preclinical stages .

Activité Biologique

Cxcr2-IN-1 is a small molecule inhibitor targeting the C-X-C chemokine receptor type 2 (CXCR2), a G-protein coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses and tumor progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on neutrophil behavior, and implications in various disease contexts, particularly cancer and inflammation.

This compound functions primarily by inhibiting the CXCR2 receptor, which is activated by various ligands, including chemokines such as CXCL1 and CXCL8 (IL-8). Upon ligand binding, CXCR2 initiates intracellular signaling cascades that lead to neutrophil migration, activation, and degranulation. The inhibition of CXCR2 by this compound disrupts these processes, thereby modulating inflammatory responses and potentially reducing tumor progression.

Key Signaling Pathways

- Calcium Mobilization : CXCR2 activation leads to increased intracellular calcium levels, essential for neutrophil chemotaxis and activation. This compound effectively reduces this calcium mobilization, thereby impairing neutrophil function .

- MAPK Pathway Activation : CXCR2 signaling involves mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and survival. Inhibition by this compound can downregulate these pathways, affecting cell growth in tumors .

Biological Effects

The biological effects of this compound have been studied across various models, particularly focusing on its impact on neutrophil behavior and tumor microenvironments.

Neutrophil Migration and Function

Studies have demonstrated that this compound significantly reduces neutrophil migration in response to chemokines. This effect is particularly relevant in inflammatory diseases where excessive neutrophil infiltration contributes to tissue damage.

Table 1: Effects of this compound on Neutrophil Functions

| Function | Effect of this compound |

|---|---|

| Calcium Mobilization | Decreased |

| Chemotaxis | Inhibited |

| Degranulation | Reduced |

| Reactive Oxygen Species (ROS) | Lowered |

Cancer Models

In preclinical studies involving mouse models of cancer, this compound has shown promising results in reducing tumor growth and metastasis. For instance:

- In ovarian cancer models, treatment with this compound led to decreased angiogenesis and reduced tumor size compared to controls .

- A study on renal cell carcinoma indicated that CXCR2 inhibition resulted in significant reductions in tumor volume and improved survival rates .

Inflammatory Diseases

This compound has also been evaluated for its therapeutic potential in inflammatory diseases:

- In models of acute respiratory distress syndrome (ARDS), administration of this compound reduced neutrophil infiltration into the lungs, leading to improved outcomes .

- Chronic obstructive pulmonary disease (COPD) studies indicated that CXCR2 antagonism could mitigate airway inflammation and improve lung function .

Research Findings

Recent findings underscore the importance of the CXCR2 pathway in both inflammation and cancer. Key observations include:

- Neutrophil Dynamics : CXCR2 is crucial for the recruitment of neutrophils to sites of infection or injury. Its inhibition alters the dynamics of immune cell infiltration, which can be beneficial in conditions characterized by excessive inflammation .

- Tumor Microenvironment : The presence of CXCR2+ neutrophils has been correlated with poor prognosis in various cancers, suggesting that targeting this receptor may enhance therapeutic efficacy against tumors .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of CXCR2-IN-1 as a CNS-penetrant antagonist, and how does its pIC50 value of 9.3 influence experimental design in neutrophil-mediated inflammation studies?

this compound inhibits the CXCR2 receptor, which regulates neutrophil recruitment and activation. Its high pIC50 (9.3) indicates strong binding affinity, requiring careful dose calibration in in vitro assays (e.g., calcium flux or chemotaxis models) to avoid receptor saturation. For neuroinflammatory studies, its CNS penetration (blood-brain barrier permeability ratio >0.45) necessitates validation via cerebrospinal fluid sampling or brain tissue pharmacokinetics in in vivo models (e.g., LPS-induced neuroinflammation in rodents) .

Q. What are the recommended in vitro and in vivo models for evaluating this compound’s efficacy in neutrophil-driven pathologies?

- In vitro: Use human CXCR2-transfected cell lines (e.g., HEK293) for receptor binding assays or primary human neutrophils for chemotaxis studies. Measure inhibition of IL-8-induced migration or MAPK/NF-κB signaling .

- In vivo: Murine models of acute lung injury (e.g., LPS challenge) or psoriasis-like inflammation (IMQ-induced) are relevant. Ensure pharmacokinetic profiling to confirm CNS penetration in neuroinflammatory models (e.g., EAE for multiple sclerosis) .

Q. How should researchers interpret and apply the pIC50 value of 9.3 when benchmarking this compound against other CXCR2 antagonists?

The pIC50 value reflects potency under standardized conditions (e.g., pH, temperature). Compare this compound with antagonists like SCH 563705 (CXCR2 IC50 = 1.3 nM) using consistent assay protocols (e.g., competitive binding with radiolabeled IL-8). Normalize data for receptor density and cell type variability .

Advanced Research Questions

Q. What methodological strategies resolve discrepancies between this compound’s in vitro potency (pIC50 9.3) and variable in vivo efficacy in preclinical models?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma and tissue concentrations with receptor occupancy using microdialysis or mass spectrometry. Adjust dosing regimens to maintain target engagement .

- Translational Biomarkers : Measure neutrophil counts in blood/bronchoalveolar lavage fluid or CXCL1/CXCL8 levels in serum to validate target modulation .

- Species-Specific Receptor Affinity : Test this compound against murine CXCR2 if using rodent models, as binding kinetics may differ from human receptors .

Q. How can researchers optimize this compound’s pharmacokinetic profile while preserving CNS penetration during lead optimization?

- Structural Modifications : Introduce polar groups to reduce plasma protein binding without compromising blood-brain barrier permeability (e.g., halogen substitutions).

- Formulation Strategies : Use lipid-based nanoparticles to enhance bioavailability in CNS compartments .

- Metabolic Stability Assays : Perform liver microsome or cytochrome P450 inhibition studies to identify metabolic hotspots .

Q. What statistical approaches are robust for analyzing time-dependent effects of this compound in longitudinal neuroinflammatory studies?

- Mixed-Effects Models : Account for inter-subject variability in repeated-measures designs (e.g., daily behavioral scoring in EAE mice).

- Survival Analysis : Use Kaplan-Meier curves for time-to-event outcomes (e.g., onset of clinical symptoms) with Cox proportional hazards regression .

- Multivariate Analysis : Apply PCA or cluster analysis to integrate omics data (e.g., cytokine panels, transcriptomics) with pharmacokinetic parameters .

Q. Methodological Considerations for Reproducibility

- Data Transparency : Report raw data for dose-response curves, including Hill slopes and confidence intervals, to enable meta-analyses .

- Control Experiments : Validate CXCR2 specificity using receptor knockout models or selective agonists/antagonists (e.g., SB265610 for CXCR2) .

- Ethical Reporting : Disclose all experimental conditions (e.g., animal strain, sex, age) to minimize confounding variables in translational research .

Propriétés

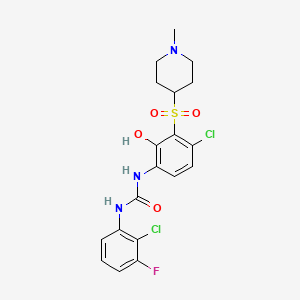

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYOBCUGMDKPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.